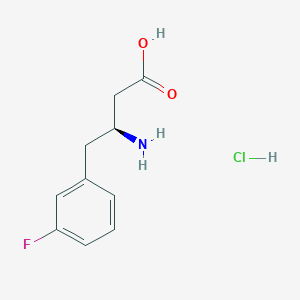

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative with a fluorinated aromatic ring. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom in the aromatic ring can significantly influence the compound’s biological activity and pharmacokinetic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with commercially available (S)-3-Amino-4-phenylbutanoic acid.

Fluorination: The aromatic ring is fluorinated using a suitable fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Hydrochloride Formation: The final step involves converting the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to facilitate the reaction and purification processes.

Temperature Control: Maintaining optimal temperatures to prevent side reactions and degradation of the product.

Analyse Des Réactions Chimiques

Substitution Reactions

The amine and carboxylic acid groups facilitate nucleophilic and electrophilic substitutions.

Mechanistic Insight :

-

The electron-withdrawing fluorine atom deactivates the aromatic ring, reducing electrophilic substitution rates compared to non-fluorinated analogs .

-

Steric hindrance from the β-amino group influences regioselectivity in substitution reactions .

Acid-Base Reactions

The carboxylic acid (pKa ≈ 2.5) and amine (pKa ≈ 9.8) groups participate in pH-dependent equilibria:

Structural Impact :

-

Protonation of the amine group under acidic conditions prevents undesired side reactions during peptide synthesis.

Nucleophilic Additions

The primary amine reacts with carbonyl groups:

Kinetic Studies :

Peptide Bond Formation

Used as a β-homophenylalanine analog in solid-phase peptide synthesis (SPPS):

| Coupling Method | Activating Agent | Coupling Efficiency | Byproducts |

|---|---|---|---|

| DCC/HOBt | Dicyclohexylcarbodiimide/HOBt | 92% (HPLC purity) | DCU precipitate |

| HATU/DIEA | Hexafluorophosphate activator | 95% (0.5 equiv. excess) | Minimal racemization |

Optimization Data :

-

HATU-mediated couplings at 0°C reduce epimerization risk (≤1% D-isomer).

-

Prolonged reaction times (>2 hr) increase diketopiperazine side-product formation .

Decarboxylation Reactions

Controlled thermal degradation pathways:

| Conditions | Products | Mechanism |

|---|---|---|

| 150°C, vacuum | 3-Amino-4-(3-fluorophenyl)butane + CO₂ | Radical-mediated chain process |

| Cu(II) catalyst, 80°C | β-fluorostyrene derivative | Oxidative decarboxylation |

Thermal Stability :

Biological Interactions

Relevant to its pharmacological potential:

Structure-Activity Relationship :

Applications De Recherche Scientifique

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: Investigated for its effects on biological systems, including enzyme inhibition and receptor binding.

Industrial Applications: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-Amino-4-phenylbutanoic acid: Lacks the fluorine atom, which may result in different biological activity and pharmacokinetic properties.

(S)-3-Amino-4-(4-fluorophenyl)butanoic acid: Similar structure but with the fluorine atom in a different position, potentially altering its biological effects.

(S)-3-Amino-4-(2-fluorophenyl)butanoic acid: Another positional isomer with distinct properties.

Uniqueness

The presence of the fluorine atom at the 3-position of the aromatic ring in (S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride makes it unique. This specific substitution pattern can influence the compound’s electronic properties, metabolic stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.

Activité Biologique

(S)-3-Amino-4-(3-fluorophenyl)butanoic acid hydrochloride is a chiral compound that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12ClFNO2

- Molecular Weight : 197.21 g/mol

- Structural Features : The compound features an amino group, a carboxylic acid group, and a 3-fluorophenyl moiety, which enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom in the phenyl ring is believed to enhance binding affinity and selectivity for these targets, potentially modulating various biological pathways.

- Receptor Interaction : The compound may act as an agonist or antagonist at neurotransmitter receptors, particularly GABA receptors, influencing synaptic transmission and neuronal excitability.

- Enzyme Modulation : It has been studied for its ability to inhibit or activate specific enzymes, which could lead to therapeutic effects in neurological disorders.

Biological Activity Studies

Research indicates that compounds with similar structures exhibit significant biological activities:

- Neuropharmacological Effects : Studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions such as epilepsy and anxiety disorders.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in neurotransmitter metabolism, which can alter synaptic levels of critical neurotransmitters .

Table 1: Summary of Biological Activities

| Study | Focus | Key Findings |

|---|---|---|

| Neurotransmitter Modulation | Demonstrated effects on GABA receptor activity, suggesting anxiolytic potential. | |

| Enzyme Interaction | Identified as an inhibitor of enzymes involved in serotonin uptake, enhancing serotonin levels. | |

| Pharmacological Evaluation | Showed promise in modulating synaptic transmission related to neurological disorders. |

Detailed Research Findings

- Neurotransmitter Systems : A study published in a pharmacology journal highlighted the compound's ability to modulate GABAergic transmission, which is crucial for maintaining neuronal excitability . This modulation could be beneficial in treating anxiety disorders.

- Enzyme Activity : Research indicated that this compound inhibits specific enzymes that degrade neurotransmitters like serotonin, leading to increased availability of these neurotransmitters at synapses .

- Therapeutic Potential : Investigations into the compound's effects on various animal models of anxiety and depression have shown promising results, supporting further exploration into its therapeutic applications .

Propriétés

Numéro CAS |

270596-50-4 |

|---|---|

Formule moléculaire |

C10H12FNO2 |

Poids moléculaire |

197.21 g/mol |

Nom IUPAC |

(3S)-3-amino-4-(3-fluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H12FNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 |

Clé InChI |

UVEHSQZQGJXLEV-VIFPVBQESA-N |

SMILES |

C1=CC(=CC(=C1)F)CC(CC(=O)O)N.Cl |

SMILES isomérique |

C1=CC(=CC(=C1)F)C[C@@H](CC(=O)O)N |

SMILES canonique |

C1=CC(=CC(=C1)F)CC(CC(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.